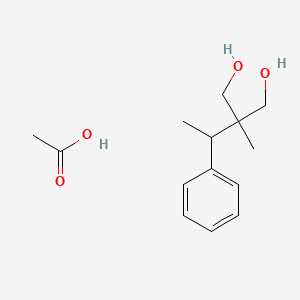![molecular formula C12H12O4 B12542128 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane CAS No. 144066-20-6](/img/structure/B12542128.png)
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is an organic compound with the molecular formula C12H12O4 It is characterized by a spirocyclic structure containing four oxygen atoms and a phenyl group
Vorbereitungsmethoden
The synthesis of 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane can be achieved through several routes. One common method involves the reaction of propylene carbonate with epichlorohydrin to form 8-methyl-2-chloromethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, which is then dehydrochlorinated to yield the desired compound . The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the dehydrochlorination process.
Analyse Chemischer Reaktionen
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylene group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers through photoinitiated cationic double ring-opening polymerization. This process is important for creating materials with specific mechanical and thermal properties.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of high-performance coatings and adhesives due to its ability to undergo polymerization and form durable materials.
Wirkmechanismus
The mechanism of action of 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane involves its ability to undergo polymerization reactions. The compound can initiate cationic polymerization through the formation of reactive intermediates, which then propagate the polymer chain . The molecular targets and pathways involved in these reactions include the formation of carbocations and the subsequent ring-opening of the spirocyclic structure.
Vergleich Mit ähnlichen Verbindungen
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane can be compared with other spirocyclic compounds such as 2,7-dimethylene-1,4,6,9-tetraoxaspiro[4.4]nonane . While both compounds share a similar spirocyclic framework, the presence of different substituents (e.g., phenyl group in the former and dimethylene groups in the latter) imparts distinct chemical properties and reactivity. The unique combination of the methylene and phenyl groups in this compound makes it particularly suitable for specific applications in polymer chemistry and material science.
Eigenschaften
CAS-Nummer |
144066-20-6 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-methylidene-8-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane |
InChI |
InChI=1S/C12H12O4/c1-9-7-13-12(15-9)14-8-11(16-12)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
FMMGEZDNPISXLH-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1COC2(O1)OCC(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


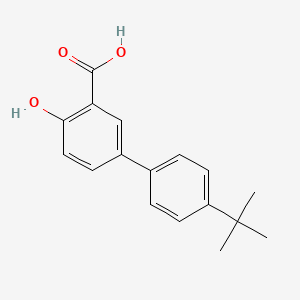
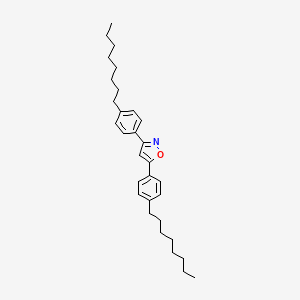
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)

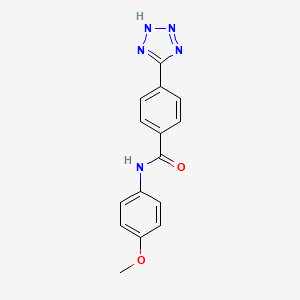
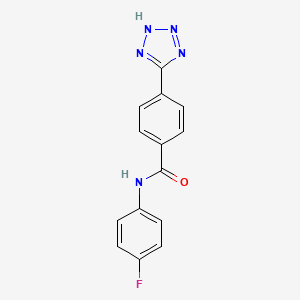
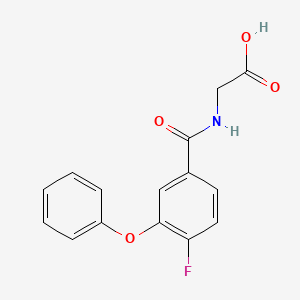
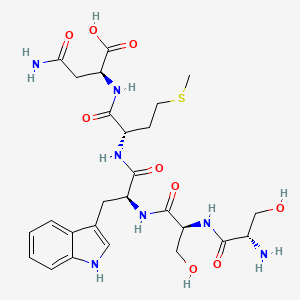
![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)
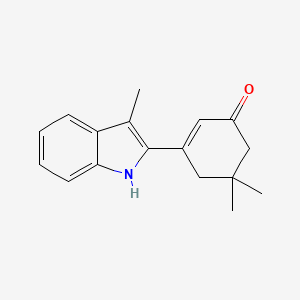
![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
